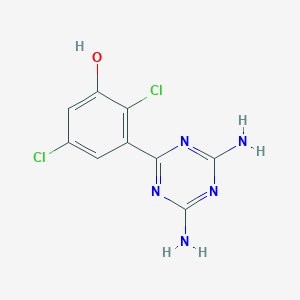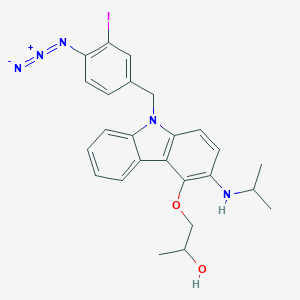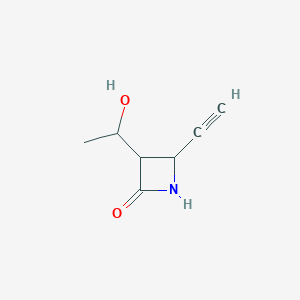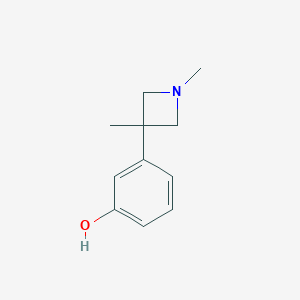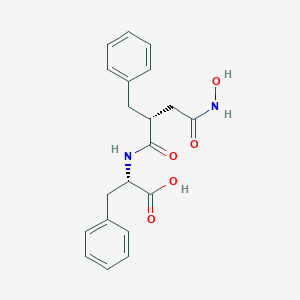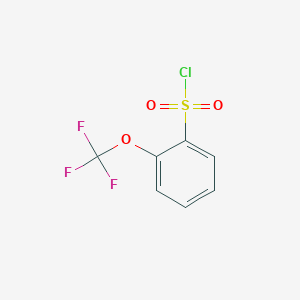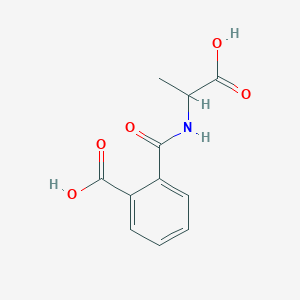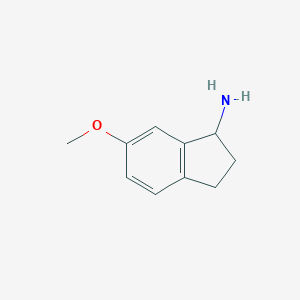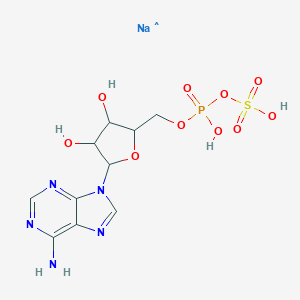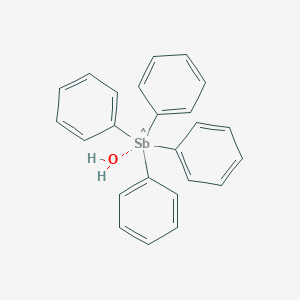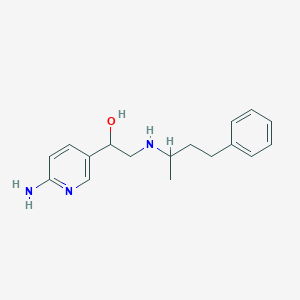![molecular formula C20H10AlN2O8S2+ B012042 Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) CAS No. 19795-24-5](/img/structure/B12042.png)
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate), also known as Alizarin Red S (ARS), is a synthetic dye commonly used in biochemistry and molecular biology research. The compound is a red-orange powder that is soluble in water and ethanol. ARS is an important tool in the study of calcium deposits and is often used to stain bone tissue and mineralized structures.
Wirkmechanismus
ARS binds to calcium ions via a chelation mechanism, forming a complex that produces a red-orange color. The binding of ARS to calcium ions is pH-dependent and is optimal at a pH of 4.1-5.0. The complex formed between ARS and calcium ions is stable and can be used for quantitative analysis.
Biochemische Und Physiologische Effekte
ARS has no known biochemical or physiological effects on living organisms. The compound is not toxic and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
ARS is a widely used calcium indicator that has several advantages for laboratory experiments. The compound is relatively inexpensive, easy to use, and produces a stable complex with calcium ions. However, ARS has several limitations that should be considered when designing experiments. The compound is pH-dependent and is only optimal for calcium detection at a pH of 4.1-5.0. ARS is also not suitable for use in living organisms as it cannot penetrate cell membranes.
Zukünftige Richtungen
There are several future directions for the use of ARS in scientific research. One area of interest is the development of new calcium indicators that are more sensitive and specific than ARS. Another area of interest is the use of ARS in the detection of calcium deposits in diseases such as osteoporosis and atherosclerosis. Additionally, ARS may have applications in the detection of calcium in geological samples and in the development of new materials.
Synthesemethoden
ARS can be synthesized by reacting 1,2-dihydroxyanthraquinone with 2,4-dihydroxybenzenesulfonic acid in the presence of aluminum ions. The resulting compound is purified by recrystallization and is typically obtained as a sodium salt.
Wissenschaftliche Forschungsanwendungen
ARS is commonly used in scientific research as a calcium indicator. The compound binds to calcium ions, forming a complex that produces a red-orange color. This property makes ARS a useful tool for the detection of calcium deposits in tissues and cells. ARS is also used to stain mineralized structures in bone tissue and to detect calcium in cell cultures.
Eigenschaften
CAS-Nummer |
19795-24-5 |
|---|---|
Produktname |
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) |
Molekularformel |
C20H10AlN2O8S2+ |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-disulfonic acid |
InChI |
InChI=1S/C20H12N2O8S2/c23-19-11-5-9(31(25,26)27)1-3-15(11)21-17-7-14-18(8-13(17)19)22-16-4-2-10(32(28,29)30)6-12(16)20(14)24/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
MFRFEKWCLAAHPL-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



